molecular formula C21H24FN3O2 B11390449 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide

N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide

Cat. No.: B11390449
M. Wt: 369.4 g/mol
InChI Key: QNSOPOBMYZZTFH-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a hydroxy-substituted pentanamide chain

Properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide

InChI

InChI=1S/C21H24FN3O2/c1-15(26)6-11-21(27)23-13-12-20-24-18-4-2-3-5-19(18)25(20)14-16-7-9-17(22)10-8-16/h2-5,7-10,15,26H,6,11-14H2,1H3,(H,23,27)

InChI Key

QNSOPOBMYZZTFH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the hydroxy-substituted pentanamide chain via an amide coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group results in an amine .

Scientific Research Applications

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the hydroxy-substituted pentanamide chain could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is unique due to its specific combination of a benzodiazole core, a fluorophenyl group, and a hydroxy-substituted pentanamide chain. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development .

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